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molecular formula C18H24N2O4S B8752751 6-(5-(Dimethylamino)naphthalene-1-sulfonamido)hexanoic acid

6-(5-(Dimethylamino)naphthalene-1-sulfonamido)hexanoic acid

Cat. No. B8752751
M. Wt: 364.5 g/mol
InChI Key: GDDXNKVUNINOBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293513B2

Procedure details

To a stirred solution of 6-aminohexanoic acid (1.5 g, 11.4 mmol) in 1 M NaHCO3 (45 as added 5-(dimethylamino)naphthalene-1-sulfonyl chloride (0.63 g, 2.33 mmol) in acetone (10 mL) and triethylamine (2 mL). The solution was stirred for 1 h, acidified to pH 3 with 2 N HCl, extracted with ethyl acetate (3×15 mL). The organic layer was washed with water (15 mL) and brine (15 mL), dried over Na2SO4. The solvent was evaporated and purified by flash chromatography using CH2Cl2-MeOH to afford 6-(5-dimethylaminonaphthalene-1-sulfonamido)hexanoic acid as a green sticky oil (0.76 g, 92%). 1H NMR (CDCl3, 400 MHz) δ 10.66 (br, 1H), 8.46 (d, 1H, J=8.4 Hz), 8.33 (d, 1H, J=8.4 Hz), 8.19 (d, 1H, J=7.2 Hz), 7.44 (m, 2H), 7.09 (d, 1H, J=7.6 Hz), 5.66 (br, 1H), 2.85 (m, 2H), 2.79 (s, 6H), 2.08 (t, 2H, J=8.8, 7.6 Hz), 1.32 (m, 4H), 1.12 (m, 2H); 13C NMR (100 MHz) δ 179.29, 151.67, 135.03, 130.18, 129.72, 129.58, 129.25, 128.26, 123.16, 119.01, 115.20, 45.30, 42.88, 33.98, 29.07, 25.74, 24.01.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].[CH3:10][N:11]([CH3:26])[C:12]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][CH:16]=[C:17]2[S:22](Cl)(=[O:24])=[O:23].Cl>C([O-])(O)=O.[Na+].CC(C)=O.C(N(CC)CC)C>[CH3:10][N:11]([CH3:26])[C:12]1[CH:21]=[CH:20][CH:19]=[C:18]2[C:13]=1[CH:14]=[CH:15][CH:16]=[C:17]2[S:22]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8])(=[O:24])=[O:23] |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
NCCCCCC(=O)O
Name
Quantity
0.63 g
Type
reactant
Smiles
CN(C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)Cl)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×15 mL)
WASH
Type
WASH
Details
The organic layer was washed with water (15 mL) and brine (15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN(C1=C2C=CC=C(C2=CC=C1)S(=O)(=O)NCCCCCC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.76 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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